(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine
Overview
Description
(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
One significant area of scientific research involving "(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine" focuses on the synthesis of optically active fluorocyclopentanamines and their derivatives. For instance, the synthesis of optically active vicinal fluorocyclopentanols, which can be further converted to fluorocyclopentanamines, has been achieved through enzymatic deracemization. This process involves kinetically controlled deracemization in the presence of lipases in organic media, leading to high enantioselectivities and good yields for all substrates. The absolute configurations of these compounds were determined using established rules and chemical correlation, highlighting the importance of enzyme-substrate interaction in the synthesis process (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).
Mechanistic Studies and Catalysis
Research has also explored the catalytic applications of compounds structurally related to "this compound". For example, ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds has been demonstrated using complexes that facilitate the incorporation of fluorine into organic molecules with high enantioselectivity. Such studies provide insights into the mechanism of electrophilic fluorination and the role of catalysts in enhancing reaction efficiency and selectivity, which are crucial for the development of novel fluorinated pharmaceuticals and agrochemicals (Althaus, Becker, Togni, & Mezzetti, 2007).
Applications in Medicinal Chemistry
The structural motif present in "this compound" is also explored in the context of medicinal chemistry. For example, the synthesis of novel melanin-concentrating hormone receptor 1 antagonists based on the 3-aminomethylquinoline derivative, which includes modifications to reduce undesired activities such as hERG K(+) channel inhibition. Such studies contribute to the development of compounds with potential therapeutic applications, demonstrating the relevance of this structural class in drug discovery (Kasai et al., 2012).
Advanced Materials Research
Research in advanced materials also utilizes compounds related to "this compound". For instance, the synthesis of high Tg and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials involves the incorporation of naphthylamine-derived aromatic dicarboxylic acids. These materials showcase the potential of such compounds in the development of optoelectronic devices, highlighting the broad applicability of this chemical class beyond traditional pharmaceutical and agrochemical domains (Liou, Hsiao, Chen, & Yen, 2006).
Properties
IUPAC Name |
(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-2-9-7-5-3-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBBXSLLIOJWTQ-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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